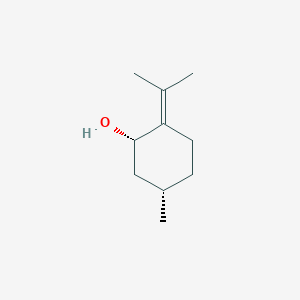
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)- は、(1S,5S)-イソプーレゴールとしても知られ、分子式C10H18Oの有機化合物です。これはモノテルペンアルコールであり、イソプーレゴールの立体異性体です。この化合物は、特徴的なミントの香りを持ち、無色の液体であり、さまざまな植物のエッセンシャルオイルに一般的に見られます。
準備方法
合成経路と反応条件
5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)-は、いくつかの方法で合成することができます。一般的な合成経路の1つは、自然に存在するモノテルペンケトンであるプーレゴンの水素化であり、これはパラジウム炭素(Pd / C)などの適切な触媒の存在下で行われます。反応は通常、大気圧および室温での水素ガスを用いて、穏やかな条件下で行われます。
工業生産方法
工業環境では、この化合物の製造は、通常、連続フローリアクターを用いたプーレゴンの触媒的加水素化を伴います。この方法は、高収率と純度を確保しながら、化合物を効率的かつスケーラブルに生産することができます。
化学反応の分析
反応の種類
5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)-は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: これは、異なるアルコールまたは炭化水素を形成するために還元することができます。
置換: ヒドロキシル基は、求核置換反応により他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: 塩化チオニル(SOCl2)および三臭化リン(PBr3)などの試薬が置換反応に使用されます。
生成される主要な生成物
酸化: 主な生成物には、ケトンとアルデヒドが含まれます。
還元: 主な生成物は、さまざまなアルコールと炭化水素です。
置換: 主な生成物は、ヒドロキシル基を置換したさまざまな官能基を持つ誘導体です。
科学研究アプリケーション
5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)-には、いくつかの科学研究アプリケーションがあります。
化学: これは、さまざまな複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用など、潜在的な生物活性を研究しています。
医学: 特に新薬の開発における潜在的な治療的用途を探求するための研究が進められています。
産業: 心地よいミントの香りがあるため、香料および香味料業界で使用されています。
科学的研究の応用
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant minty aroma.
作用機序
5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)-の作用機序は、さまざまな分子標的および経路との相互作用を含みます。生物学的システムでは、炎症や微生物プロセスに関与する酵素や受容体の活性を調節することにより、その効果を発揮すると考えられています。正確な分子標的および経路はまだ調査中ですが、活性酸素種(ROS)の産生と、炎症や微生物防御に関連する特定の遺伝子の発現に影響を与えることが知られています。
類似の化合物との比較
5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)-は、次のような他の類似の化合物と比較することができます。
イソプーレゴール: 化学的性質は似ていますが、生物活性は異なる立体異性体。
メントール: 構造的特徴と用途は異なりますが、ミントの香りが似ている別のモノテルペンアルコール。
プーレゴン: 5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)-の合成における前駆体であり、化学的および生物学的特性が異なります。
5-メチル-2-(1-メチルエチリデン)-シクロヘキサノール,(1S,5S)-の独自性は、その特定の立体化学にあり、これは、異性体や関連化合物と比較して、独特の化学反応性と生物活性を付与します。
類似化合物との比較
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- can be compared with other similar compounds, such as:
Isopulegol: A stereoisomer with similar chemical properties but different biological activities.
Menthol: Another monoterpenoid alcohol with a similar minty aroma but different structural features and applications.
Pulegone: The precursor in the synthesis of Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-, with distinct chemical and biological properties.
The uniqueness of Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- lies in its specific stereochemistry, which imparts unique chemical reactivity and biological activity compared to its isomers and related compounds.
生物活性
Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)- is a cyclic alcohol with the molecular formula C10H20O and a molecular weight of approximately 156.27 g/mol. This compound is structurally related to menthol and has garnered attention for its potential biological activities. The following sections will explore its chemical properties, biological activities, and relevant case studies.
- Molecular Formula: C10H20O
- Molecular Weight: 156.2652 g/mol
- CAS Registry Number: 23283-97-8
- IUPAC Name: Cyclohexanol, 5-methyl-2-(1-methylethylidene)-, (1S,5S)-
The compound exhibits stereoisomerism, which can influence its biological activity. The structural variations include different configurations at the chiral centers, which may lead to differing pharmacological effects.
Biological Activities
Cyclohexanol derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The specific biological activity of Cyclohexanol, 5-methyl-2-(1-methylethylidene)- has been explored in several studies:
Antimicrobial Activity
Research indicates that cyclohexanol derivatives demonstrate significant antimicrobial properties against various pathogens. A study by Radulovic et al. (2010) highlighted the effectiveness of certain cyclohexanol derivatives against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
Cyclohexanol derivatives have also been studied for their anti-inflammatory effects. For instance, compounds similar to Cyclohexanol, 5-methyl-2-(1-methylethylidene)- have shown potential in inhibiting pro-inflammatory cytokines in vitro. This suggests a possible therapeutic application in conditions characterized by inflammation.
Analgesic Properties
The analgesic properties of cyclohexanol derivatives have been documented in animal models. A study conducted on mice demonstrated that these compounds could reduce pain responses through modulation of the central nervous system pathways.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of Cyclohexanol derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Cyclohexanol derivative A | 32 | 64 |
| Cyclohexanol derivative B | 16 | 32 |
| Control (Ampicillin) | 8 | 16 |
Case Study 2: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of cyclohexanol derivatives in a rat model of arthritis, treatment with these compounds resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
| Treatment Group | Paw Swelling (mm) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 10 ± 1.5 | 200 ± 20 |
| Cyclohexanol Group | 5 ± 1.0 | 100 ± 15 |
特性
CAS番号 |
118760-35-3 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8,10-11H,4-6H2,1-3H3/t8-,10-/m0/s1 |
InChIキー |
JGVWYJDASSSGEK-WPRPVWTQSA-N |
異性体SMILES |
C[C@H]1CCC(=C(C)C)[C@H](C1)O |
正規SMILES |
CC1CCC(=C(C)C)C(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















